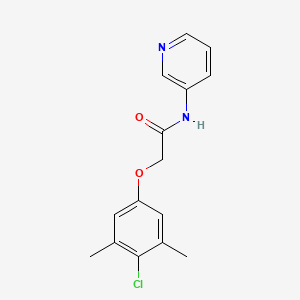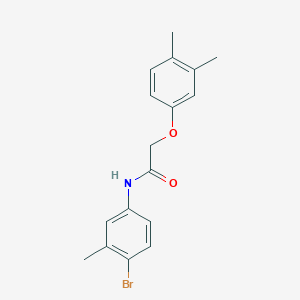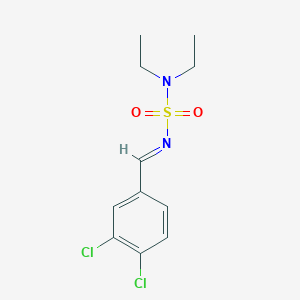![molecular formula C15H15ClN2O4S B5791291 N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0441058 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Applications
N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the queried compound, plays a crucial role in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) demonstrated a novel catalytic process using a Pd/C catalyst, achieving high selectivity (99.3%) in the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, thus indicating its importance in eco-friendly chemical production processes (Zhang, 2008).
Crystal Structure and Complex Formation
Research by Obaleye, Caira, and Tella (2008) explored the X-ray structure of a complex containing a metabolite closely related to N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide. The study highlighted its ability to form crystal structures with unique geometries, thus contributing to the understanding of molecular interactions and complex formations in medicinal chemistry (Obaleye, Caira, & Tella, 2008).
Synthesis and Inhibitory Studies
Abbasi et al. (2018) conducted a study on a series of sulfonamides derivatives, including compounds structurally similar to the queried chemical. These compounds demonstrated significant inhibitory activity against enzymes, with the potential for applications in medicinal chemistry and pharmaceutical research (Abbasi et al., 2018).
Herbicide Applications
Research on compounds structurally akin to this compound, such as mefluidide, has shown applications in agriculture. A study by Glenn et al. (1985) demonstrated the effectiveness of mefluidide in controlling certain weeds in soybean cultivation, pointing towards the potential agricultural applications of related compounds (Glenn et al., 1985).
Antibacterial Activity and Structural Studies
A study by Salehi et al. (2016) synthesized new Schiff base ligands from sulfonamides derivatives and characterized their structures. The research indicated potential antibacterial applications for these compounds, which share structural similarities with the queried chemical (Salehi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting cellular processes .
Mode of Action
This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on the properties of similar compounds, it could potentially modulate cellular processes, leading to changes in cell function or viability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-10(19)17-11-3-6-13(7-4-11)23(20,21)18-12-5-8-15(22-2)14(16)9-12/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLXXDZMDPTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)

![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)

![4-[(4-{[(2-ethylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5791275.png)



![N-(2,4-difluorophenyl)-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B5791309.png)

![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
